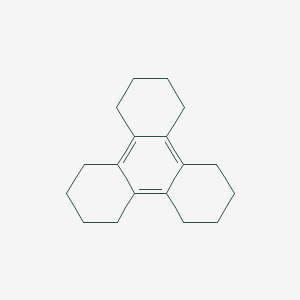

1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene

Description

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHYDPYRIQKHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3CCCCC3=C4CCCCC4=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167052 | |

| Record name | Dodecahydrotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Dodecahydrotriphenylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1610-39-5 | |

| Record name | Dodecahydrotriphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecahydrotriphenylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecahydrotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene synthesis from cyclohexanone

An In-depth Technical Guide to the Synthesis of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene from Cyclohexanone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene (DHTP), a significant polycyclic hydrocarbon, from the readily available starting material, cyclohexanone. The core of this transformation lies in the self-condensation of three cyclohexanone molecules, a reaction that can be effectively catalyzed by both acid and base. This document delves into the underlying reaction mechanisms, presents detailed, field-proven experimental protocols, and offers insights into the causality behind experimental choices. The guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this classic and versatile chemical synthesis.

Introduction: The Significance of Dodecahydrotriphenylene

1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene, with the molecular formula C₁₈H₂₄, is a fully saturated derivative of triphenylene, a polycyclic aromatic hydrocarbon.[1][2] Its unique, highly symmetric structure, composed of three fused cyclohexane rings, makes it a subject of interest in both materials science and organic chemistry.[1] DHTP serves as a crucial synthetic intermediate. It is a primary precursor for the synthesis of triphenylene, which itself is a fundamental skeleton for many polycyclic aromatic hydrocarbons (PAHs), graphenes, and other advanced materials.[3][4][5] Furthermore, DHTP's reactive sites make it a valuable starting material for more complex organic molecules, including dendrimers and materials for organic photovoltaics.[1]

The most direct and atom-economical route to DHTP is the trimerization of cyclohexanone. This guide will explore the primary catalytic systems and protocols to achieve this transformation efficiently.

Synthesis Overview and Mechanistic Pathways

The formation of dodecahydrotriphenylene from cyclohexanone is fundamentally an acid- or base-catalyzed self-condensation reaction involving three molecules of the starting ketone.[3][4][6][7] The reaction proceeds through a series of aldol-type condensations and dehydrations to construct the fused-ring system.

Base-Catalyzed Mechanism: A Cascade of Aldol and Michael Reactions

Under alkaline conditions (e.g., using NaOH), the reaction follows a classic aldol condensation pathway.[4][7][8]

-

Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from a cyclohexanone molecule, forming a nucleophilic enolate ion.[8]

-

Aldol Addition: The enolate attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule, yielding a β-hydroxyketone adduct (an aldol).[7]

-

Dehydration: This adduct readily dehydrates to form the more stable α,β-unsaturated ketone, 2-(1-cyclohexenyl)cyclohexanone.[6][7][9]

-

Michael Addition: A second enolate (formed from another cyclohexanone molecule) undergoes a conjugate (Michael) addition to the α,β-unsaturated ketone formed in the previous step. This creates a 1,5-diketone intermediate.

-

Intramolecular Cyclization: The newly formed 1,5-diketone then undergoes a final intramolecular aldol condensation, where an enolate formed at one end of the molecule attacks the ketone at the other end, forming the third six-membered ring. Subsequent dehydration yields the final, stable dodecahydrotriphenylene product. This latter part of the sequence is a classic example of a Robinson annulation.[10][11]

Acid-Catalyzed Mechanism

In the presence of an acid catalyst (Brønsted or Lewis), the mechanism is altered but leads to the same product.

-

Carbonyl Activation: The acid protonates the carbonyl oxygen of a cyclohexanone molecule, rendering the carbonyl carbon significantly more electrophilic.[12]

-

Enol Formation: A second molecule of cyclohexanone tautomerizes to its enol form.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the activated carbonyl carbon of the protonated cyclohexanone.

-

Cascade Condensation: This initial C-C bond formation is followed by a series of subsequent condensation and dehydration steps, analogous to the base-catalyzed pathway, ultimately leading to the cyclized trimer. Lewis acids, such as Zirconium(IV) chloride (ZrCl₄), are particularly effective in promoting this reaction.[3]

References

- 1. Buy 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene | 1610-39-5 [smolecule.com]

- 2. Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. RU2505518C1 - Method of triphenylene obtaining - Google Patents [patents.google.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. researchgate.net [researchgate.net]

- 8. Propose a mechanism for the aldol condensation of cyclohexanone. ... | Study Prep in Pearson+ [pearson.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Robinson annulation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. homework.study.com [homework.study.com]

An In-Depth Technical Guide to the ZrCl₄-Catalyzed Trimerization of Cyclohexanone to Dodecahydrotriphenylene

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the zirconium tetrachloride (ZrCl₄)-catalyzed trimerization of cyclohexanone. This efficient and high-yield reaction produces dodecahydrotriphenylene, a valuable saturated polycyclic hydrocarbon and a key precursor for advanced materials and complex molecular architectures.[1] We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and offer insights into process validation and optimization.

Introduction: The Strategic Importance of Dodecahydrotriphenylene

Dodecahydrotriphenylene is a C₁₈H₂₄ saturated hydrocarbon featuring a rigid, three-dimensional framework. Its unique topology makes it a compelling building block for synthesizing novel polycyclic aromatic hydrocarbons (PAHs), liquid crystalline materials, and complex organic semiconductors.[1] The traditional synthesis of this compound often requires harsh conditions, such as high temperatures in an autoclave.[2] The introduction of zirconium tetrachloride (ZrCl₄) as a Lewis acid catalyst facilitates a more accessible, solvent-free pathway, proceeding smoothly under reflux conditions at atmospheric pressure.[2] This guide focuses on elucidating this superior catalytic method.

The Catalytic Core: Mechanistic Insights into the Role of ZrCl₄

The trimerization of cyclohexanone is a cascade of acid-catalyzed aldol-type addition and condensation (dehydration) reactions.[3][4][5] Zirconium tetrachloride, a potent Lewis acid, is the cornerstone of this process. Its effectiveness stems from its ability to coordinate with and activate the carbonyl oxygen of cyclohexanone.[6]

The Causality Behind Lewis Acid Catalysis:

-

Carbonyl Activation: The electrophilicity of the carbonyl carbon in cyclohexanone is significantly enhanced upon coordination with the electron-deficient zirconium center (ZrCl₄). This activation makes the carbonyl group highly susceptible to nucleophilic attack.

-

Enol/Enolate Formation: The Lewis acid can facilitate the formation of the reactive enol tautomer of a second cyclohexanone molecule. This enol serves as the nucleophile.

-

Carbon-Carbon Bond Formation: The nucleophilic enol attacks the activated carbonyl of another cyclohexanone molecule, forming the initial carbon-carbon bond of the aldol adduct.

-

Dehydration and Cyclization: Subsequent dehydration steps, also promoted by the acidic environment, lead to the formation of α,β-unsaturated ketones. This sequence repeats, ultimately leading to a dicyclohexenylcyclohexanone intermediate which then undergoes an intramolecular cyclization and final dehydration to yield the thermodynamically stable dodecahydrotriphenylene structure.

The entire mechanistic sequence is visualized in the diagram below.

Detailed Procedure:

-

Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under a steady stream of dry nitrogen or argon gas. Allow the system to cool to room temperature while maintaining the inert atmosphere.

-

Charging the Flask: In a glovebox or under a positive pressure of inert gas, weigh zirconium tetrachloride (0.93 g, 4.0 mmol, 4 mol%) and transfer it to the reaction flask. Using a syringe, add freshly distilled cyclohexanone (25 mL, 24.1 g, 246 mmol).

-

Reaction Execution: With the inert atmosphere maintained and cooling water flowing through the condenser, heat the reaction mixture to reflux (approx. 155 °C) with vigorous stirring. The reaction is typically complete after 10 hours. [2] * Self-Validation Checkpoint: Monitor the reaction progress by taking small aliquots periodically (e.g., every 2 hours) and analyzing via Thin-Layer Chromatography (TLC). The disappearance of the cyclohexanone spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up and Isolation: After 10 hours, remove the heat source and allow the mixture to cool to room temperature. The reaction mixture will solidify. [2]5. Dissolve the resulting solid in chloroform (100 mL). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any acidic residue, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.

-

Purification: Purify the crude solid by recrystallization from a chloroform-ethanol mixture to afford dodecahydrotriphenylene as a white powder. [2]The expected yield is approximately 71%. [2]

Product Characterization and Validation

To ensure the trustworthiness of the protocol, the final product must be rigorously characterized.

| Analysis | Expected Result |

| Appearance | White crystalline powder |

| ¹H NMR (CDCl₃) | δ (ppm): 2.58 (m, 12H), 1.78 (m, 12H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 132.77, 26.98, 23.23 |

| Melting Point | 196-198 °C |

Note: NMR data is consistent with the symmetrical structure of dodecahydrotriphenylene. [7][8]

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Moisture Contamination: ZrCl₄ was deactivated by water. | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use freshly distilled, anhydrous cyclohexanone. |

| Incomplete Reaction: Reaction time was insufficient. | Monitor the reaction by TLC. If starting material persists after 10 hours, extend the reflux time. | |

| Suboptimal Temperature: Insufficient heating. | Ensure the mixture is at a steady reflux. Use a heating mantle with a temperature controller. | |

| Polymerization/Side Products | High Catalyst Loading: Excess Lewis acid can promote undesired side reactions. | Use precisely 4 mol% of ZrCl₄. Higher loadings do not necessarily improve yield and can lead to complex mixtures. |

| Prolonged Reaction Time: Extended heating can lead to decomposition or polymerization. | Stop the reaction once TLC indicates the consumption of the starting material. | |

| Difficult Solidification | Incomplete Reaction: A high concentration of unreacted cyclohexanone can keep the product in solution. | Confirm reaction completion via TLC before cooling. |

Safety and Handling

Zirconium Tetrachloride (ZrCl₄):

-

Hazards: Corrosive, causes severe skin and eye burns. Reacts with moisture in the air and water to produce toxic and corrosive hydrogen chloride (HCl) gas. [9][7]Harmful if swallowed or inhaled. [9]* Handling: Always handle in a well-ventilated fume hood or a glovebox. [2][7]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), a lab coat, and chemical safety goggles or a face shield. [9][10]* Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from water and incompatible materials. [9][11] Reaction Conditions:

-

The reaction is performed at reflux (~155 °C). Use a heating mantle and ensure the apparatus is securely clamped.

-

The workup involves quenching with a bicarbonate solution, which will generate CO₂ gas. Perform this step slowly and with adequate ventilation to avoid pressure buildup.

Conclusion

The ZrCl₄-catalyzed trimerization of cyclohexanone represents a significant advancement in the synthesis of dodecahydrotriphenylene, offering high yields under mild, solvent-free conditions. By understanding the Lewis acid-catalyzed mechanism and adhering to a rigorous, self-validating experimental protocol, researchers can reliably produce this valuable chemical intermediate. The key to success lies in the meticulous exclusion of moisture to preserve the catalyst's activity. This method provides a robust and scalable platform for accessing complex molecular frameworks essential for the next generation of advanced materials.

References

-

Gelest, Inc. (2017, January 11). ZIRCONIUM TETRACHLORIDE, 99+% Safety Data Sheet. Retrieved from [Link]

-

Tu, S., et al. (2009). Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromatics. Organic & Biomolecular Chemistry, 7(12), 2535-2538. Available at: [Link]

-

Koptev, I. V., et al. (2020). Mass spectrometric studies of self-condensation products of cyclohexanone under alkaline conditions and synthesis of dodecahydrotriphenylene and triphenylene from easily available reactants. Russian Journal of General Chemistry, 90(8), 1541-1546. Available at: [Link]

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Zirconium Tetrachloride. Retrieved from [Link]

-

Terent'ev, A. O., et al. (2021). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. Pharmaceuticals, 14(5), 472. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

-

Wang, Y., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. R. Soc. open sci., 7(10), 200949. Available at: [Link]

-

Hassan, Y., Klein, R., & Kaye, P. T. (2017). Aldol Condensation Reactions Effectively Catalysed by Lewis Acid. Acta Chemica Iasi, 25(1), 63-72. Available at: [Link]

-

Tu, S., et al. (2009). A new route for constructing PAHs from cyclohexanone by trimerization, bromination, trisannulation and aromatization, and the synthesis of a novel sulfur-containing polycyclic heteroaromatic. Chemical Communications, (24), 3568-3570. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemos.de [chemos.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Dodecahydrotriphenylene(1610-39-5) 1H NMR spectrum [chemicalbook.com]

- 9. gelest.com [gelest.com]

- 10. nj.gov [nj.gov]

- 11. atimaterials.com [atimaterials.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Dodecahydrotriphenylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecahydrotriphenylene, a saturated polycyclic hydrocarbon, presents a fascinating case for stereochemical and conformational analysis. Its rigid, fused-ring system gives rise to a number of stereoisomers, each with a unique three-dimensional structure that is reflected in its ¹H Nuclear Magnetic Resonance (NMR) spectrum. This technical guide provides a comprehensive exploration of the ¹H NMR analysis of dodecahydrotriphenylene, moving from the foundational principles of its stereoisomerism to the application of advanced 2D NMR techniques for unambiguous structure elucidation and conformational assessment. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical guidance for the characterization of complex alicyclic frameworks.

The Stereochemical Landscape of Dodecahydrotriphenylene

Dodecahydrotriphenylene (C₁₈H₂₄) is formed by the fusion of three cyclohexane rings in a triphenylene-like arrangement. The stereochemistry at the ring junctions dictates the overall shape of the molecule and gives rise to several possible diastereomers. The relative orientation of the hydrogen atoms at these junctions can be described as cis or trans. The most commonly encountered isomers include the cis,syn,cis and cis,anti,cis forms, with the all-trans isomer also being theoretically possible.

The spatial arrangement of the protons in each isomer is distinct, leading to different through-bond and through-space interactions. These differences are the basis for their differentiation by ¹H NMR spectroscopy. The rigidity of the fused ring system means that conformational averaging can be slow on the NMR timescale, leading to complex but highly informative spectra.

Foundational Principles of ¹H NMR Analysis for Dodecahydrotriphenylene

The ¹H NMR spectrum of a given dodecahydrotriphenylene isomer is governed by three key parameters: chemical shift (δ), spin-spin coupling (J), and nuclear Overhauser effect (NOE).

-

Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. In dodecahydrotriphenylene, the primary determinants of chemical shift are the stereochemical relationships between protons (axial vs. equatorial) and the anisotropic effects of the neighboring cyclohexane rings. Protons in sterically compressed environments will typically be deshielded and appear at a higher chemical shift (downfield).

-

Spin-Spin Coupling (J): The coupling constant between two protons provides information about the number and connectivity of neighboring protons. For saturated systems like dodecahydrotriphenylene, the magnitude of the vicinal coupling constant (³J) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This is a powerful tool for determining the relative stereochemistry at the ring junctions.

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are close to each other in space, regardless of their bonding connectivity. NOE data is crucial for elucidating the three-dimensional structure and conformation of the molecule.

Experimental Workflow for ¹H NMR Analysis

A robust ¹H NMR analysis of dodecahydrotriphenylene requires careful sample preparation and the acquisition of both one-dimensional (1D) and two-dimensional (2D) NMR data.

Sample Preparation Protocol

-

Solvent Selection: Dodecahydrotriphenylene is a non-polar compound, and therefore, a non-polar deuterated solvent is required. Deuterated chloroform (CDCl₃) is a common choice. Other possibilities include deuterated benzene (C₆D₆) or deuterated dichloromethane (CD₂Cl₂).

-

Concentration: For a standard 1D ¹H NMR spectrum, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For 2D experiments such as COSY and NOESY, a higher concentration of 15-25 mg may be necessary to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[1]

-

Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter from the sample. This can be achieved by filtering the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]

-

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to avoid spectral artifacts and shimming difficulties.

Data Acquisition

A comprehensive analysis will involve the acquisition of the following spectra:

-

1D ¹H NMR: Provides the initial overview of the proton chemical shifts and coupling patterns.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to establish the connectivity of the spin systems within the molecule.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are in close spatial proximity, which is essential for determining the stereochemistry and conformation.

Spectroscopic Data Analysis and Interpretation

The following sections will guide the user through the interpretation of the NMR data, using a representative dodecahydrotriphenylene isomer as an example.

Analysis of the 1D ¹H NMR Spectrum

The 1D ¹H NMR spectrum of a single dodecahydrotriphenylene isomer will typically show a complex pattern of overlapping multiplets in the aliphatic region (typically between 1.0 and 3.0 ppm). The exact chemical shifts and multiplicities will be highly dependent on the specific stereoisomer.

Table 1: Representative ¹H NMR Data for a Dodecahydrotriphenylene Isomer

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 2.57 | m | 12H | Benzylic-like protons |

| 1.78 | m | 12H | Cyclohexane ring protons |

Note: The data in this table is based on a generic spectrum and is for illustrative purposes only. The actual spectrum of a specific isomer may show a more complex pattern of signals.

Elucidating Connectivity with 2D COSY

The COSY spectrum is essential for untangling the complex spin systems present in the 1D spectrum. Cross-peaks in the COSY spectrum indicate that the two protons are scalar coupled (typically through two or three bonds).

Workflow for COSY Analysis:

-

Identify Spin Systems: Trace the connectivity pathways in the COSY spectrum to identify groups of coupled protons. In dodecahydrotriphenylene, this will help to assign the protons within each cyclohexane ring.

-

Distinguish Overlapping Multiplets: The second dimension of the COSY spectrum can help to resolve multiplets that are overlapping in the 1D spectrum.

Determining Stereochemistry and Conformation with 2D NOESY

The NOESY experiment is the key to unlocking the three-dimensional structure of the dodecahydrotriphenylene isomer. NOE cross-peaks are observed between protons that are close in space (typically < 5 Å).

Workflow for NOESY Analysis:

-

Identify Key NOE Correlations: Look for NOE cross-peaks between protons that are not directly bonded. These correlations provide crucial information about the relative stereochemistry. For example, a strong NOE between two protons on different rings can indicate a cis relationship.

-

Confirm Chair Conformations: For the cyclohexane rings, look for characteristic NOE patterns between axial and equatorial protons. For instance, a strong NOE is expected between two protons in a 1,3-diaxial relationship.

-

Differentiate Isomers: The overall pattern of NOE correlations will be unique for each stereoisomer, allowing for unambiguous assignment. For example, the cis,syn,cis isomer will show a different set of through-space interactions compared to the cis,anti,cis isomer.

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow and the general structure of dodecahydrotriphenylene.

Caption: Experimental workflow for the ¹H NMR analysis of dodecahydrotriphenylene.

Caption: General chemical structure of dodecahydrotriphenylene.

Conclusion

The ¹H NMR spectroscopic analysis of dodecahydrotriphenylene is a powerful method for elucidating its complex stereochemistry and conformation. While the 1D ¹H NMR spectrum can be complex and challenging to interpret on its own, the application of 2D techniques such as COSY and NOESY provides the necessary information to unravel the connectivity and three-dimensional structure of the molecule. This guide has provided a comprehensive framework for conducting and interpreting these experiments, from sample preparation to advanced data analysis. By following the principles and protocols outlined herein, researchers can confidently characterize dodecahydrotriphenylene and other complex saturated polycyclic hydrocarbons, advancing their work in a variety of scientific disciplines.

References

An In-Depth Technical Guide to the Mass Spectrometry of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene

This guide provides a comprehensive technical overview of the electron ionization mass spectrometry (EI-MS) of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for structural elucidation of complex cyclic molecules.

Introduction: The Analytical Challenge of Saturated Polycyclic Systems

1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene (DHTP), with a molecular formula of C₁₈H₂₄ and a molecular weight of approximately 240.38 g/mol , presents a unique challenge in mass spectrometric analysis.[1][2][3][4][5] As a fully saturated polycyclic hydrocarbon, its fragmentation behavior under electron ionization is governed by the intricate cleavage of its interconnected ring systems. Understanding these fragmentation pathways is paramount for its unambiguous identification and for differentiating it from its isomers. This guide will delve into the theoretical underpinnings of its mass spectrum, analyze the experimental data, and provide a robust protocol for its analysis.

Theoretical Framework: Fragmentation of Saturated Polycyclic Hydrocarbons

The fragmentation of saturated hydrocarbons in EI-MS is primarily driven by the stability of the resulting carbocations.[6][7] For polycyclic systems like dodecahydrotriphenylene, several key fragmentation mechanisms are anticipated:

-

Initial Ionization: The process begins with the bombardment of the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Ring Cleavage: The initial ring opening is a critical step, often leading to a cascade of subsequent fragmentations. The stability of the resulting radical cation influences the preferred site of initial cleavage.

-

Hydrogen and Alkyl Loss: The loss of hydrogen atoms and small alkyl radicals (e.g., CH₃•, C₂H₅•) is a common feature in the mass spectra of alkanes and cycloalkanes.

-

Retro-Diels-Alder (RDA) Reaction: This pericyclic reaction is a characteristic fragmentation pathway for cyclic systems containing a cyclohexene moiety or a structure that can rearrange to form one.[8][9][10] The RDA reaction results in the cleavage of the ring into a diene and a dienophile, which can be either charged or neutral species. For saturated systems, a hydrogen rearrangement may precede or accompany the RDA reaction to create the necessary unsaturation.

Analysis of the Electron Ionization Mass Spectrum of Dodecahydrotriphenylene

The mass spectrum of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene is characterized by a prominent molecular ion peak and a series of fragment ions that provide significant structural information. The experimental data, as obtained from the Mass Spectrometry Data Centre, is summarized below.[11]

Table 1: Key Ions in the Electron Ionization Mass Spectrum of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene [11]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 241 | 19.4 | [M-H]⁺ |

| 240 | 100.0 | [M]⁺• (Molecular Ion, Base Peak) |

| 212 | 23.9 | [M-C₂H₄]⁺• |

| 211 | 16.7 | [M-C₂H₅]⁺ |

| 198 | 27.0 | [M-C₃H₆]⁺• |

| 197 | 16.3 | [M-C₃H₇]⁺ |

| 183 | 20.0 | [M-C₄H₉]⁺ |

| 169 | 9.5 | [M-C₅H₁₁]⁺ |

| 155 | 9.0 | [M-C₆H₁₃]⁺ |

| 141 | 10.4 | [M-C₇H₁₅]⁺ |

| 128 | 5.9 | [C₁₀H₈]⁺• (Naphthalene cation) |

Interpretation of Key Fragments:

-

The Molecular Ion (m/z 240): The presence of a strong molecular ion peak at m/z 240, which is also the base peak, is characteristic of a stable, cyclic structure. The high relative intensity suggests that the molecular ion is relatively resistant to fragmentation, a feature often observed in polycyclic systems.[12]

-

[M-H]⁺ (m/z 239): The loss of a single hydrogen atom to form the [M-H]⁺ ion is a common fragmentation pathway for many organic compounds.

-

Fragments from Alkyl Loss: A series of peaks corresponding to the loss of alkyl chains (C₂H₅, C₃H₇, C₄H₉, etc.) is observed. This indicates the cleavage of the saturated rings and subsequent loss of hydrocarbon fragments.

-

Retro-Diels-Alder (RDA) Fragmentation: The complex structure of dodecahydrotriphenylene allows for multiple potential RDA pathways following initial ring opening and hydrogen rearrangement. For instance, a key fragmentation could involve the cleavage of one of the outer cyclohexyl rings. A plausible RDA-type fragmentation could lead to the loss of ethene (C₂H₄, 28 Da), resulting in the observed ion at m/z 212 . Further fragmentation of this ion could then lead to the other observed lower mass ions.

Proposed Fragmentation Pathways

The fragmentation of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene is a complex process that likely involves multiple competing pathways. Below are visual representations of plausible fragmentation mechanisms.

Figure 1: Initial fragmentation steps of Dodecahydrotriphenylene.

A more detailed view of a potential Retro-Diels-Alder pathway is conceptualized below.

Figure 2: Conceptual flow of a Retro-Diels-Alder fragmentation.

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines a standardized procedure for the analysis of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Objective: To obtain a reproducible electron ionization mass spectrum of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene.

Materials and Instrumentation:

-

Gas Chromatograph with a mass selective detector (GC-MSD)

-

Electron Ionization (EI) source

-

Helium carrier gas (99.999% purity)

-

Capillary GC column suitable for hydrocarbon analysis (e.g., HP-5ms, DB-5ms)

-

1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene standard

-

High-purity solvent (e.g., hexane or dichloromethane)

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of dodecahydrotriphenylene in the chosen solvent.

-

Perform serial dilutions to a final concentration of approximately 10 µg/mL.

-

-

GC-MS System Preparation:

-

Ensure the GC-MS system is properly tuned and calibrated according to the manufacturer's specifications.

-

Set the GC oven temperature program. A typical program for this type of analyte would be:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.

-

Set the helium carrier gas flow rate to a constant 1.0 mL/min.

-

-

Mass Spectrometer Parameters:

-

Set the ion source temperature to 230 °C.

-

Set the quadrupole temperature to 150 °C.

-

Use a standard electron energy of 70 eV.

-

Acquire data in full scan mode over a mass range of m/z 40-400.

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Begin data acquisition after a suitable solvent delay.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to dodecahydrotriphenylene.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library spectrum (e.g., NIST) for confirmation.

-

Figure 3: Workflow for GC-MS analysis of Dodecahydrotriphenylene.

Conclusion

The mass spectrometry of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene provides a clear example of the fragmentation behavior of saturated polycyclic hydrocarbons. The stable molecular ion, coupled with a predictable series of fragment ions resulting from ring cleavage and potential Retro-Diels-Alder reactions, allows for its confident identification. The methodologies and interpretations presented in this guide offer a robust framework for the analysis of this and structurally related compounds, serving as a valuable resource for researchers in the field.

References

Sources

- 1. Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- [webbook.nist.gov]

- 2. Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- [webbook.nist.gov]

- 3. Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- [webbook.nist.gov]

- 4. Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- [webbook.nist.gov]

- 5. Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- [webbook.nist.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]

- 10. mdpi.com [mdpi.com]

- 11. Dodecahydrotriphenylene(1610-39-5) 1H NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Crystal Structure of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene (DHTT), a saturated polycyclic hydrocarbon. This document delves into the synthesis, conformational isomers, and detailed crystallographic analysis of this molecule, offering valuable insights for its application in medicinal chemistry and materials science.

Introduction: The Structural Significance of Dodecahydrotriphenylene

1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene (C₁₈H₂₄) is a fascinating molecule composed of three fused cyclohexane rings.[1] Its rigid, three-dimensional structure makes it a valuable scaffold in the design of novel therapeutics and advanced materials. The stereochemistry of the ring junctions gives rise to several conformational isomers, with the all-trans isomer being a notable example due to its high symmetry and stability.[1][2] Understanding the precise three-dimensional arrangement of these isomers at the atomic level is paramount for predicting their physical, chemical, and biological properties.

This guide will focus on the synthesis of DHTT and the detailed analysis of its crystal structure, with a particular emphasis on the experimental techniques used to elucidate its atomic arrangement.

Synthesis and Crystallization: Paving the Way for Structural Analysis

The most common and efficient method for the synthesis of dodecahydrotriphenylene is the acid-catalyzed trimerization of cyclohexanone.[2] This reaction proceeds via an aldol condensation mechanism, followed by dehydration and subsequent intramolecular cyclization reactions.

Rationale Behind the Synthetic Approach

The choice of cyclohexanone as the starting material is strategic due to its commercial availability and its inherent reactivity. The acid catalyst, typically a strong acid like sulfuric acid or a Lewis acid such as zirconium tetrachloride, plays a crucial role in promoting the necessary condensation and cyclization steps.[2] The reaction conditions, including temperature and reaction time, are optimized to favor the formation of the desired trimer over other side products.

Experimental Protocol: Synthesis of Dodecahydrotriphenylene

The following protocol outlines a representative procedure for the synthesis of dodecahydrotriphenylene:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone and a catalytic amount of zirconium tetrachloride.[2]

-

Reaction Execution: Heat the mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then subjected to a series of purification steps, which may include extraction, washing, and column chromatography to isolate the desired dodecahydrotriphenylene isomers.

-

Crystallization: Single crystals suitable for X-ray diffraction analysis can be obtained by slow evaporation of a saturated solution of the purified product in an appropriate solvent system. The choice of solvent is critical and is often determined empirically to achieve slow, controlled crystal growth.

The relative stability of these isomers is influenced by steric hindrance and ring strain. Computational studies have suggested that the all-trans isomer is the most stable due to its highly symmetric and strain-minimized chair conformations for all three cyclohexane rings. [2]

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides accurate information on bond lengths, bond angles, and the overall conformation of the molecule.

The Principle of X-ray Crystallography

When a single crystal is irradiated with a monochromatic X-ray beam, the electrons in the atoms of the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these diffracted spots, it is possible to reconstruct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal of dodecahydrotriphenylene is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates.

Crystallographic Data of Dodecahydrotriphenylene

Detailed crystallographic data for various isomers of dodecahydrotriphenylene can be found in the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures. [3][4]Researchers can access this database to obtain specific information such as unit cell parameters, space group, and atomic coordinates for published structures. For instance, the crystal structure of the all-trans isomer would be of particular interest due to its high symmetry.

Table 1: Representative Crystallographic Data Parameters

| Parameter | Description |

| Formula | C₁₈H₂₄ |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, Pbca, etc. |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

Note: Specific values for dodecahydrotriphenylene isomers need to be retrieved from the Cambridge Structural Database.

Structure-Property Relationships and Applications

The rigid and well-defined three-dimensional structure of dodecahydrotriphenylene and its derivatives makes them attractive for various applications:

-

Drug Development: The rigid scaffold can be used to position functional groups in a precise orientation for optimal interaction with biological targets. This is particularly valuable in the design of enzyme inhibitors and receptor ligands.

-

Materials Science: The ability of these molecules to self-assemble into ordered structures makes them candidates for the development of new materials with tailored optical or electronic properties. [5]* Host-Guest Chemistry: The molecular framework of certain isomers can create cavities capable of encapsulating smaller guest molecules, leading to applications in sensing and separation technologies.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene. From its synthesis and the intricacies of its conformational isomers to the powerful technique of single-crystal X-ray diffraction used to elucidate its atomic structure, a deeper understanding of this molecule has been presented. The detailed structural information is crucial for harnessing the potential of dodecahydrotriphenylene in the fields of drug discovery and materials science. For specific crystallographic data, researchers are encouraged to consult the Cambridge Structural Database.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. unige.ch [unige.ch]

- 4. Structure and dynamics of radicalized hydrocarbon derivatives included in perhydrotriphenylene single crystals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Research Portal [iro.uiowa.edu]

Physical and chemical properties of Dodecahydrotriphenylene

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecahydrotriphenylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecahydrotriphenylene, with the chemical formula C₁₈H₂₄, is a saturated polycyclic hydrocarbon.[1][2][3] Its structure is composed of three fused cyclohexane rings in a non-planar arrangement, formally the fully hydrogenated derivative of triphenylene. This unique three-dimensional architecture imparts specific physical and chemical properties that make it a molecule of interest in various fields, from fundamental organic chemistry to materials science and potentially as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of the core physical and chemical characteristics of dodecahydrotriphenylene, supported by experimental protocols and an analysis of its reactivity.

Molecular Structure and Identification

The systematic IUPAC name for this compound is 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene.[2] It is also known by synonyms such as tritetralin and dodecahydrotri-o-phenylene.[4]

Structural Identifiers:

-

CAS Number: 1610-39-5[1]

-

EC Number: 216-550-1[1]

-

InChI Key: ODHYDPYRIQKHCI-UHFFFAOYSA-N

-

SMILES String: C1CCc2c(C1)c3CCCCc3c4CCCCc24

Physical Properties

Dodecahydrotriphenylene is typically a white to yellow-beige fine crystalline powder at room temperature.[1] Its saturated, non-aromatic nature governs its physical state and solubility characteristics.

Tabulated Physical Data

| Property | Value | Source(s) |

| Melting Point | 231-233 °C (lit.), 239 °C | [1][2] |

| Boiling Point | 318.11 °C (rough estimate), 345 °C | [1][2] |

| Density | 0.9356 g/cm³ (estimate), 1.148 g/cm³ (0 °C) | [1][2] |

| Appearance | White to yellow-beige fine crystalline powder | [1] |

Solubility Profile

The solubility of dodecahydrotriphenylene is characteristic of a nonpolar hydrocarbon. It is generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.

-

Hexane: Soluble[1]

-

Dioxane: Soluble (1 g/10 mL), presenting as a clear to faintly turbid, colorless to faintly yellow solution[5]

The poor water solubility is a key characteristic to consider in biological and environmental contexts.

Chemical Properties and Reactivity

The chemical behavior of dodecahydrotriphenylene is primarily that of a saturated alicyclic hydrocarbon. The cyclohexane rings are relatively stable, but the molecule can undergo specific reactions under certain conditions.

Synthesis

The most common synthesis of dodecahydrotriphenylene is through the acid-catalyzed trimerization of cyclohexanone.[1][5] This reaction involves the self-condensation of three cyclohexanone molecules to form the dodecahydrotriphenylene skeleton.[7] A specific method involves the sequential treatment of cyclohexanone with sodium hydroxide and then polyphosphoric acid.[8]

Caption: Synthesis of Dodecahydrotriphenylene from Cyclohexanone.

Key Reactions

-

Oxidation: Dodecahydrotriphenylene can be oxidized using strong oxidizing agents. For instance, treatment with peroxytrifluoroacetic acid and boron fluoride etherate at 0°C results in the formation of a cross-conjugated cyclohexadienone.[1][5]

-

Hydrogenation and Rearrangement: Under the influence of a Lewis acid like aluminum trichloride (AlCl₃) in an inert atmosphere, dodecahydrotriphenylene can undergo hydrogenation and rearrangement.[1][5]

-

Formation of Metal-Carbonyl Complexes: The molecule can act as a ligand to form metal-carbonyl complexes.[1][5]

-

Bromination: It can be brominated to yield derivatives such as all-trans-1,4,5,8,9,12-hexabromododecahydrotriphenylene, which can serve as an intermediate for further synthetic transformations.[9]

Spectroscopic Characterization

The structure of dodecahydrotriphenylene can be unequivocally confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the complex, non-aromatic, and symmetric nature of the molecule, the proton NMR spectrum is expected to show signals in the aliphatic region (typically 1-3 ppm). The exact chemical shifts and coupling patterns would depend on the specific stereoisomer and the conformation in solution.

-

¹³C NMR: The carbon NMR spectrum would display a set of signals corresponding to the different types of saturated carbon atoms within the three cyclohexane rings.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the absence of aromatic C-H stretching peaks above 3000 cm⁻¹. Strong C-H stretching vibrations from the saturated rings are expected in the 2850-3000 cm⁻¹ region. C-C bond vibrations will be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 240.38, corresponding to the molecular weight of C₁₈H₂₄.[1] The fragmentation pattern would be characteristic of the loss of alkyl fragments from the cyclohexane rings.

Experimental Protocols

Protocol 1: Determination of Melting Point

-

Sample Preparation: A small amount of dry, crystalline dodecahydrotriphenylene is placed in a capillary tube, sealed at one end.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate initially to approach the expected melting point. c. The heating rate is then reduced to 1-2 °C per minute. d. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Protocol 2: Determination of Solubility in Hexane

Caption: Workflow for determining the solubility of Dodecahydrotriphenylene.

Applications in Research and Drug Development

While not a therapeutic agent itself, the rigid, three-dimensional scaffold of dodecahydrotriphenylene holds potential in medicinal chemistry and drug design. Such saturated polycyclic systems can be valuable for creating structurally diverse compound libraries. Its derivatives could be explored for their ability to interact with biological targets where a specific spatial arrangement of functional groups is required.

One reported application is in the development of bacterial bioreporters for the detection of long-chain alkanes, highlighting its utility in bio-analytical systems.[1][5]

Safety and Handling

Based on available safety data sheets, dodecahydrotriphenylene should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[10][11] In case of dust formation, use a dust mask.[5]

-

Handling: Avoid contact with skin and eyes.[11] Minimize dust generation and accumulation.[2] Use with adequate ventilation.[2]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[2][12]

-

First Aid: In case of contact, flush the affected area with plenty of water.[2] If inhaled, move to fresh air.[10] If swallowed, rinse the mouth with water and seek medical advice.[10]

References

- Dodecahydrotriphenylene CAS#: 1610-39-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9712015_EN.htm]

- Dodecahydrotriphenylene(1610-39-5) - ChemicalBook. [URL: https://www.chemicalbook.

- Triphenylene - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p1120]

- Dodecahydrotriphenylene 99 1610-39-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/106518]

- RU2505518C1 - Method of triphenylene obtaining - Google Patents. [URL: https://patents.google.

- Water solubility results. A Dodecahydrotriphenylene by generator... - ResearchGate. [URL: https://www.researchgate.

- Dodecahydrotriphenylene 99 1610-39-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/catalog/product/aldrich/106518?lang=en®ion=US]

- Dodecahydrotriphenylene | C18H24 | CID 95278 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/95278]

- Dodecahydrotriphenylene - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=1610-39-5]

- Synthesis of 1,4,5,8,9,12-hexabromododecahydrotriphenylene and its application in constructing polycyclic thioaromaticsw - ResearchGate. [URL: https://www.researchgate.

- Safety Data Sheet - Angene Chemical. [URL: https://www.angenechemical.com/msds/1610-39-5.pdf]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC117070050&productDescription=Dodecahydrotriphenylene%2C+99%25%2C+for+synthesis%2C+5g&vendorId=VN00032119&countryCode=US&language=en]

- Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1610395&Mask=200]

Sources

- 1. Dodecahydrotriphenylene CAS#: 1610-39-5 [m.chemicalbook.com]

- 2. Dodecahydrotriphenylene(1610-39-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Dodecahydrotriphenylene | C18H24 | CID 95278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- [webbook.nist.gov]

- 5. Dodecahydrotriphenylene 99 1610-39-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. RU2505518C1 - Method of triphenylene obtaining - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Stereoisomers of 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene

This guide provides a comprehensive technical overview of the stereoisomerism of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene (DHTP). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's three-dimensional structure and its implications. We will explore the theoretical basis for its stereoisomers, methodologies for their synthesis and separation, and advanced analytical techniques for their characterization.

Introduction: The Structural Complexity of Dodecahydrotriphenylene

1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene (DHTP), with the molecular formula C₁₈H₂₄, is a saturated polycyclic hydrocarbon composed of three fused cyclohexane rings.[1][2] Its rigid, three-dimensional structure gives rise to a fascinating and complex world of stereoisomerism. While often depicted in a planar fashion for simplicity, the cyclohexane rings adopt various non-planar conformations (chair, boat, twist-boat), leading to a multitude of possible stereoisomers with distinct chemical and physical properties. Understanding this stereochemical diversity is paramount for its potential applications in fields ranging from materials science to medicinal chemistry, where molecular shape is a critical determinant of function.[3][4]

Part 1: Theoretical Analysis of Dodecahydrotriphenylene Stereoisomers

The stereoisomerism of DHTP arises from the relative orientations of the three fused cyclohexane rings. Each ring can, in principle, adopt different conformations, and the junctions between the rings can be either cis or trans. This leads to a variety of diastereomers and, potentially, enantiomers.

Conformational Isomerism and Chirality

The key to understanding DHTP's stereoisomers lies in the conformational analysis of its cyclohexane rings and the stereochemistry of the ring fusions. The most stable conformation of a single cyclohexane ring is the chair form. In DHTP, the three fused rings can adopt various combinations of chair and non-chair conformations.

The junctions between the rings introduce stereocenters. The relative configuration at these centers determines whether the molecule is chiral or achiral. A molecule is chiral if it is non-superimposable on its mirror image.[5] The presence or absence of symmetry elements, such as a plane of symmetry or a center of inversion, dictates the chirality of a particular stereoisomer.[6][7][8] For instance, a highly symmetric conformer of DHTP might be achiral, while less symmetric conformers could exist as pairs of enantiomers.

Classification of DHTP Stereoisomers

The stereoisomers of DHTP can be broadly classified based on the cis/trans fusion of the cyclohexane rings. Let's consider the two main possibilities for the all-chair conformation:

-

cis-fused isomers: In these isomers, the hydrogen atoms at the ring junctions are on the same side of the molecule.

-

trans-fused isomers: Here, the hydrogen atoms at the ring junctions are on opposite sides.

The combination of these fusions gives rise to a complex family of stereoisomers. The following diagram illustrates the potential relationships between different classes of DHTP stereoisomers.

Caption: Relationship between different types of stereoisomers of DHTP.

Part 2: Synthesis and Separation of Stereoisomers

The synthesis of DHTP is typically achieved through methods that may not be stereoselective, resulting in a mixture of isomers.[2][9] Therefore, the separation of these isomers is a critical step for studying their individual properties.

Synthesis of Dodecahydrotriphenylene

A common route to DHTP involves the acid-catalyzed self-condensation of cyclohexanone, followed by dehydrogenation to form triphenylene, which is then hydrogenated to yield DHTP.[9] Variations in reaction conditions can influence the distribution of the resulting stereoisomers.

Experimental Protocol: Synthesis of a DHTP Isomer Mixture

-

Cyclohexanone Trimerization: Cyclohexanone is treated with a strong acid catalyst (e.g., polyphosphoric acid) at elevated temperatures.

-

Dehydrogenation: The resulting mixture is dehydrogenated using a catalyst such as palladium on carbon (Pd/C) to form triphenylene.

-

Hydrogenation: Triphenylene is then fully hydrogenated using a catalyst like rhodium on alumina (Rh/Al₂O₃) under high pressure to yield a mixture of DHTP stereoisomers.

Separation of Stereoisomers: Chiral Resolution

Given that a synthetic batch of DHTP will likely contain a mixture of diastereomers and racemic pairs of enantiomers, their separation is essential. Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[10][11]

Methodologies for Chiral Resolution:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[12] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[13] The differential interaction of the enantiomers with the CSP leads to their separation.

The following workflow illustrates a general approach to the separation and isolation of DHTP stereoisomers.

Caption: Experimental workflow for the separation of DHTP stereoisomers.

Part 3: Characterization of Stereoisomers

Once separated, the individual stereoisomers of DHTP must be unambiguously characterized to determine their absolute and relative configurations. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for determining the connectivity and relative stereochemistry of the DHTP isomers.[14][15][16] The chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) data provide detailed information about the spatial arrangement of atoms.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[17][18] It is a powerful technique for distinguishing between enantiomers and can provide information about their absolute configuration.[19][20]

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic resolution.[21][22][23] By analyzing the diffraction pattern of X-rays passing through a crystal of a pure stereoisomer, its precise molecular structure, including the absolute configuration of chiral centers, can be determined.

Data Summary

The following table summarizes the key analytical techniques and the information they provide for the characterization of DHTP stereoisomers.

| Analytical Technique | Information Provided |

| ¹H and ¹³C NMR | Connectivity, relative stereochemistry, conformational analysis.[24][25] |

| Circular Dichroism | Differentiation of enantiomers, determination of absolute configuration.[26] |

| X-ray Crystallography | Absolute three-dimensional structure, bond lengths, and angles.[27] |

The following decision tree illustrates a logical approach to identifying a specific DHTP stereoisomer using these analytical techniques.

Caption: Decision tree for the characterization of DHTP stereoisomers.

Part 4: Applications in Drug Development and Beyond

The specific three-dimensional shape of a molecule is a critical determinant of its biological activity.[28] Different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.[3][29] This phenomenon, known as stereoselectivity, is a cornerstone of modern drug design.

While specific applications of individual DHTP stereoisomers are not yet widely reported, the principles of stereoisomerism are highly relevant. The rigid and well-defined scaffold of DHTP makes it an attractive building block for the synthesis of novel therapeutic agents. By controlling the stereochemistry of the DHTP core, it may be possible to design molecules that bind with high affinity and selectivity to specific biological targets.[13]

For example, one enantiomer of a DHTP derivative might exhibit potent activity against a particular enzyme or receptor, while its mirror image could be inactive or even elicit undesirable side effects.[4] Therefore, the ability to synthesize and characterize pure stereoisomers of DHTP and its derivatives is a crucial prerequisite for exploring their therapeutic potential.

Conclusion

The stereoisomerism of 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene is a rich and complex topic with significant implications for chemistry and drug discovery. A thorough understanding of its conformational possibilities, coupled with robust methods for synthesis, separation, and characterization, is essential for unlocking the full potential of this intriguing molecule. This guide has provided a foundational framework for researchers to navigate the stereochemical landscape of DHTP and to apply this knowledge in their scientific endeavors.

References

- Dodecahydrotriphenylene(1610-39-5) 1H NMR spectrum - ChemicalBook. (n.d.).

- A preliminary X-ray investigation of dodecahydrotriphenylene, C18H24, and perhydrocoronene, C24H36 - IUCr Journals. (n.d.).

- Triphenylene - Organic Syntheses Procedure. (n.d.).

- Compound 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene - Chemdiv. (n.d.).

- Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- - the NIST WebBook. (n.d.).

- Chiral resolution - Wikipedia. (n.d.).

- 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene - Smolecule. (n.d.).

- Circular dichroism measurement of a single anisotropic chiral nanostructure using scanning circular dichroism microscopy - Nanoscale (RSC Publishing). (n.d.).

- Chiral Catalyst Breakthrough: Pioneering the Kinetic Resolution of Unactivated Alkenes. (n.d.).

- Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- - the NIST WebBook. (n.d.).

- Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- - Pharos. (n.d.).

- Spectroscopic characterization of isomerization transition states - PubMed. (2015).

- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015).

- X-ray crystallography - Wikipedia. (n.d.).

- Chiral resolution - chemeurope.com. (n.d.).

- Studies on circular dichroism behaviors of aggregated poly(1,4-phenylene)s with head-to-tail - ChemRxiv. (n.d.).

- 1H NMR Spectroscopy. (n.d.).

- CHIRALITY, SYMMETRY PLANES AND ENANTIOMERS - Metabolomics - The Wheelock Laboratory. (2008).

- 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593) - Human Metabolome Database. (n.d.).

- A review of drug isomerism and its significance - PMC - NIH. (n.d.).

- Chirality and Symmetry - Chemistry LibreTexts. (2023).

- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.).

- Chiral Resolution Screening | Solid State | Onyx Scientific. (n.d.).

- What is X-Ray Crystallography? - YouTube. (2023).

- Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes - PMC - NIH. (2024).

- 58: Symmetry and chirality - YouTube. (2020).

- BioLab Webinar: Circular Dichroism - YouTube. (2021).

- Case Studies of Isomers: Examples from Pharmaceuticals | Solubility of Things. (n.d.).

- Symmetry & Chirality - YouTube. (2020).

- X-ray Circular Dichroism, Sum- and Difference-Frequency Generation of fenchone and cysteine - arXiv. (2025).

- NMR Spectroscopy - YouTube. (2016).

- Magneto-chiral dichroism of organic compounds - PubMed. (2011).

- Understanding x-ray crystallography structures - YouTube. (2021).

- chirality, meso compounds and planes of symmetry - YouTube. (2017).

- “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development - Scirp.org. (2020).

- The Role of Geometric Isomers in Drug Efficacy and Toxicity - Patsnap Eureka. (2025).

- The Quest for Secondary Pharmaceuticals: Drug Repurposing/Chiral-Switches Combination Strategy - PMC - NIH. (n.d.).

- The ways of formation of stereoisomers of (tetrahydroxy)(tetraaryl)cyclotetrasiloxanes in the hydrolysis–condensation of m-tolyl-, m-chlorophenyl-, or α-naphtyltrichlorosilane (a) and phenyltrichlosilane (b). - ResearchGate. (n.d.).

- Spectroscopic and quantum chemical investigations on structural isomers of dihydroxybenzene | Semantic Scholar. (n.d.).

Sources

- 1. Triphenylene, 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydro- [webbook.nist.gov]

- 2. Buy 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene | 1610-39-5 [smolecule.com]

- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. metabolomics.se [metabolomics.se]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. Chiral_resolution [chemeurope.com]

- 12. pharmtech.com [pharmtech.com]

- 13. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]

- 14. che.hw.ac.uk [che.hw.ac.uk]

- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 16. m.youtube.com [m.youtube.com]

- 17. Circular dichroism measurement of a single anisotropic chiral nanostructure using scanning circular dichroism microscopy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Magneto-chiral dichroism of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. m.youtube.com [m.youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Dodecahydrotriphenylene(1610-39-5) 1H NMR [m.chemicalbook.com]

- 25. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593) [hmdb.ca]

- 26. arxiv.org [arxiv.org]

- 27. journals.iucr.org [journals.iucr.org]

- 28. scirp.org [scirp.org]

- 29. The Quest for Secondary Pharmaceuticals: Drug Repurposing/Chiral-Switches Combination Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of Dodecahydrotriphenylene Isomers: A Technical Guide

Abstract

Dodecahydrotriphenylene (DTHP) presents a fascinating case study in conformational analysis due to its complex stereochemistry and the subtle interplay of non-covalent interactions that dictate the spatial arrangement of its constituent cyclohexane rings. This technical guide provides a comprehensive exploration of the conformational landscape of DTHP isomers. We delve into the synthesis and separation of these isomers, followed by a detailed analysis of their conformational preferences using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational modeling. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles of conformational analysis and their application to complex alicyclic systems.

Introduction: The Significance of Dodecahydrotriphenylene's Three-Dimensional Structure

Dodecahydrotriphenylene (C18H24) is a saturated polycyclic hydrocarbon composed of four fused cyclohexane rings.[1] The rigid, yet conformationally flexible, framework of DTHP has made it a molecule of significant interest in the fields of stereochemistry, materials science, and supramolecular chemistry. The spatial arrangement of the hydrogen atoms on the periphery of the molecule, dictated by the conformation of the cyclohexane rings, gives rise to a variety of stereoisomers with distinct physical and chemical properties.[2]

Understanding the conformational preferences of DTHP isomers is crucial for:

-

Predicting Molecular Properties: The overall shape and symmetry of a DTHP isomer, governed by its conformation, directly influence its melting point, solubility, and crystal packing.

-

Designing Host-Guest Systems: The central cavity of certain DTHP conformers can act as a host for smaller guest molecules, a principle utilized in the development of molecular containers and sensors.

-

Rational Drug Design: While DTHP itself is not a therapeutic agent, the principles of its conformational analysis are broadly applicable to complex drug molecules where specific three-dimensional arrangements are essential for biological activity.[3][4]

This guide will focus on the most stable and well-characterized isomers of DTHP, providing a detailed workflow for their analysis.

Synthesis and Isomer Separation: Accessing the Conformational Landscape

The synthesis of dodecahydrotriphenylene typically involves the catalytic hydrogenation of triphenylene. This process can yield a mixture of stereoisomers due to the creation of multiple chiral centers. The separation of these isomers is a critical and often challenging step.

Typical Synthetic and Separation Workflow:

Figure 1: A generalized workflow for the synthesis and separation of DTHP isomers.

Experimental Protocol: Isomer Separation by Column Chromatography

The separation of geometric isomers can often be achieved by leveraging their different polarities.[5]

-

Stationary Phase Selection: A column is typically packed with silica gel or alumina, the choice of which depends on the specific polarity of the isomer mixture.

-

Mobile Phase Gradient: A non-polar solvent, such as hexane, is initially used to elute the least polar isomers. The polarity of the mobile phase is gradually increased by adding a more polar solvent, like ethyl acetate, to elute the more polar isomers.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the separated isomers.

Conformational Analysis: Unraveling the Three-Dimensional Structures

The core of this guide lies in the detailed analysis of the conformations of the separated DTHP isomers. A multi-pronged approach combining spectroscopic and computational methods is essential for a complete understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Dynamics